(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol
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Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol typically involves the following steps:
Amination: The addition of an amino group to the ethyl side chain.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.
®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-6-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
YQNUKWBOXOLUSU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CO)N |
Origin of Product |
United States |
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